N,N-diethyl-2,4,6-trimethylbenzamide
Description
Properties
IUPAC Name |
N,N-diethyl-2,4,6-trimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-6-15(7-2)14(16)13-11(4)8-10(3)9-12(13)5/h8-9H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYJVSCBTQJUEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444041 | |
| Record name | N,N-diethyl-2,4,6-trimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34274-11-8 | |
| Record name | N,N-diethyl-2,4,6-trimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2,4,6-trimethylbenzamide typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with diethylamine . The reaction is carried out in the presence of a base, such as triethylamine , to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2,4,6-trimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or amines in an organic solvent.
Major Products
Oxidation: Formation of or .
Reduction: Formation of or .
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N,N-diethyl-2,4,6-trimethylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and insect repellent properties.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Mechanism of Action
The mechanism of action of N,N-diethyl-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets. In biological systems, it is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues of N,N-diethyl-2,4,6-trimethylbenzamide, highlighting differences in substituents and their implications:
Key Observations :
- Electronic Effects : Methoxy groups (electron-donating) in dimethoxybenzamide derivatives increase solubility but reduce electrophilicity compared to methyl groups (electron-neutral) in the target compound .
- Biological Activity : Sulfur-containing analogues (e.g., methylsulfanyl derivatives) show pesticidal activity, whereas hydroxyalkylamides (e.g., ) are tailored for catalysis .
Stability and Reactivity
- Hydrolytic Stability : Diethylamides are generally more resistant to hydrolysis than acetamides (e.g., N,N-diethylacetamide) due to increased steric protection of the carbonyl group .
- Thermal Stability : Symmetric trimethyl substitution (2,4,6-) likely enhances thermal stability compared to asymmetric or less substituted analogues, as seen in related triazine compounds .
Biological Activity
N,N-Diethyl-2,4,6-trimethylbenzamide is an organic compound belonging to the class of amides, characterized by its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound possesses activity against certain bacterial strains.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
- Anticancer Potential : Preliminary investigations suggest that it may inhibit the growth of cancer cells through specific molecular interactions.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It might interact with receptors on cell membranes, altering signal transduction pathways.
Antimicrobial Activity
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several benzamide derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
| Compound | MIC (µg/mL) |
|---|---|
| This compound | 32 |
| Control (Standard Antibiotic) | 16 |
Anti-inflammatory Effects
In a preclinical model of inflammation induced by lipopolysaccharide (LPS), this compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent.
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| This compound | 90 | 120 |
Anticancer Activity
In vitro studies on human cancer cell lines revealed that this compound inhibited cell proliferation in a dose-dependent manner. The compound was found to induce apoptosis in cancer cells at concentrations above 50 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 25 | 75 |
| 50 | 50 |
| 100 | 20 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-diethyl-2,4,6-trimethylbenzamide, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution, where a trimethylbenzoyl chloride derivative reacts with diethylamine under anhydrous conditions to prevent hydrolysis . Key parameters include solvent choice (e.g., dichloromethane), temperature control (0–25°C), and stoichiometric ratios. Purity is enhanced by post-synthesis purification via column chromatography or recrystallization. Reaction progress is monitored using TLC and confirmed via NMR spectroscopy .
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer : Analytical techniques include:
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98%) and detect impurities .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions on the benzene ring and ethyl groups on the amide nitrogen .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Calibration against certified reference materials (e.g., NIST standards) ensures accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in:
- Purity : Impurities ≥2% (e.g., unreacted starting materials) can skew bioassay results. Validate via GC or HPLC .
- Stereochemical factors : Chiral intermediates (if present) require enantiomeric resolution (e.g., chiral HPLC) .
- Assay conditions : Standardize protocols (e.g., cell line viability assays) and include positive/negative controls. Cross-validate findings using orthogonal methods (e.g., enzyme kinetics vs. cellular uptake studies) .
Q. What mechanistic insights exist for the enzyme inhibition properties of this compound?
- Methodological Answer : The compound may act as a competitive inhibitor by binding to enzyme active sites via its amide and methyl groups. Techniques to study this include:
- Molecular Docking Simulations : Predict binding affinities using software like AutoDock .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .
- Kinetic Assays : Measure inhibition constants (Kᵢ) under varying substrate concentrations .
Structural analogs (e.g., fluorinated benzamides) provide comparative data to refine structure-activity relationships .
Q. How can researchers optimize the compound’s stability in biological matrices for pharmacokinetic studies?
- Methodological Answer : Stability is assessed via:
- Forced Degradation Studies : Expose the compound to acidic/basic conditions, heat, and light, followed by HPLC analysis .
- Plasma Stability Assays : Incubate with plasma and quantify degradation products using LC-MS .
- Microsomal Stability Tests : Use liver microsomes to evaluate metabolic lability .
Stabilizing strategies include formulation with cyclodextrins or liposomal encapsulation .
Data Contradiction and Reproducibility
Q. What steps ensure reproducibility in synthesizing this compound across labs?
- Methodological Answer :
- Standardized Protocols : Publish detailed synthetic procedures, including solvent batch sources and equipment specifications .
- Interlaboratory Validation : Collaborate to replicate synthesis and characterization.
- Open Data Sharing : Deposit raw NMR, HPLC, and crystallographic data in repositories like PubChem or Zenodo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
